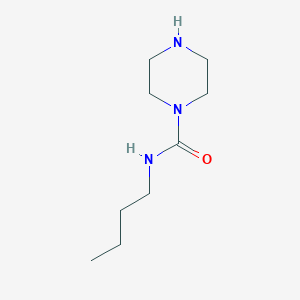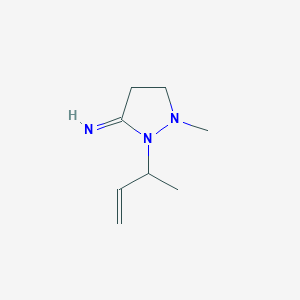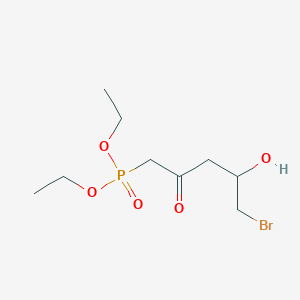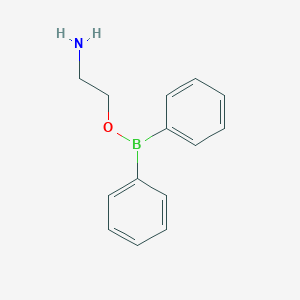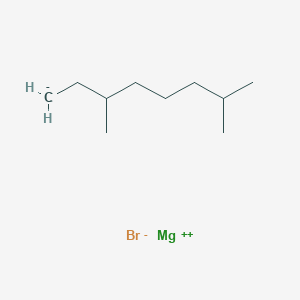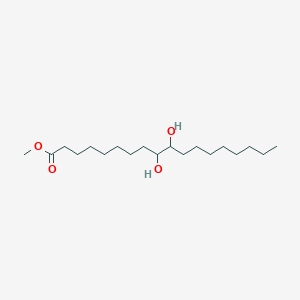
9,10-二羟基硬脂酸甲酯
描述
Synthesis Analysis
Methyl 9,10-dihydroxystearate can be synthesized through the oxidation of methyl oleate with osmium tetroxide under conditions similar to those used for the fixation of biological material, resulting in bis(methyl 9,10-dihydroxystearate)osmate as the major product (Korn, 1966). Additionally, hydroxylation of methyl oleate using hydrogen peroxide catalyzed by cross-linked cationic exchange resins has been reported as a direct method for obtaining high yields of methyl 9,10-dihydroxystearate (Wallace et al., 1958).
Molecular Structure Analysis
The molecular structure of methyl 9,10-dihydroxystearate and its derivatives can be analyzed using various spectroscopic methods. NMR chemical shift reagents have been utilized for structural determination, providing detailed information on the configuration and stereochemistry of the molecule (Wineburg & Swern, 1974).
Chemical Reactions and Properties
Methyl 9,10-dihydroxystearate undergoes various chemical reactions, including oxidation with hydrogen peroxide to produce a range of monobasic and dibasic acids, demonstrating its reactivity and potential for further chemical modifications (Kameoka, 1961). Its conversion to carboxymethylstearate through hydroformylation and permanganate oxidation has also been described, showcasing its versatility in chemical transformations (Dufek, 1978).
Physical Properties Analysis
Methyl 9,10-dihydroxystearate and its cyclic acetals exhibit interesting physical properties, such as being oils at low temperatures, which contrasts with symmetric ketals derived from the same diol that are waxes at room temperature. These properties make them potential candidates for novel biobased lubricants (Filley, 2005).
科学研究应用
9,10-二羟基硬脂酸甲酯的氧化:
- 在特定条件下使用 30% 过氧化氢溶液氧化,生成多种单碱和二碱酸,包括琥珀酸和己二酸,产率良好 (Kameoka, 1961).
用作色谱方法中的内标:
- 用作高效液相色谱中的内标,用于定量游离酸、单、二和三甘油脂 (Payne-Wahl et al., 1981).
脂质衍生物的核磁共振研究:
- 用于核磁共振研究,以扩展油酸甲酯和反式油酸甲酯的各种衍生物的结构信息 (Wineburg & Swern, 1974).
与四氧化锇的反应:
- 与四氧化锇反应,生成与脂肪酸相连的锇酸二酯 (Korn, 1967).
环氧十八烷酸酯的水解:
- 证明了氧化铝催化的脂肪环氧化物水解是合成多羟基材料的有效方法,适用于工业应用 (Piazza, Nuñez, & Foglia, 2003).
直接羟基化方法:
- 一种使用过氧化氢作为催化剂将油酸甲酯直接羟基化为 9,10-二羟基硬脂酸甲酯的方法 (Wallace et al., 1958).
与商业聚合物的相容性:
- 研究了与商业聚合物的相容性,显示了在聚合物增塑剂和其他应用中的潜力 (Knight et al., 1950).
转化为羟基酯:
- 研究了环氧酯酸催化转化为羟基酯,证明了有效的合成方法 (Maerker, Haeberer, & Ault, 1964).
作用机制
安全和危害
When handling Methyl 9,10-dihydroxystearate, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .
未来方向
The future directions in the research and application of Methyl 9,10-dihydroxystearate involve the use of organic solvent nanofiltration for catalyst separation in the homogeneously W-catalyzed oxidative cleavage of renewable Methyl 9,10-dihydroxystearate . This process is a step towards a process concept for product purification or catalyst recycling strategy .
属性
IUPAC Name |
methyl 9,10-dihydroxyoctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O4/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITHLQKJQSKUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880895 | |
| Record name | octadecanoic acid, 9,10-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1115-01-1 | |
| Record name | Methyl 9,10-dihydroxystearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 9,10-dihydroxyoctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 9,10-dihydroxystearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | octadecanoic acid, 9,10-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 9,10-dihydroxyoctadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main products obtained from the oxidative cleavage of methyl 9,10-dihydroxystearate?
A1: The oxidative cleavage of methyl 9,10-dihydroxystearate yields azelaic acid methyl ester and pelargonic acid as the primary products. [] This reaction is of interest as it utilizes oxygen as a cost-effective and environmentally friendly oxidant. []
Q2: How does the reaction of osmium tetroxide with unsaturated lipids like methyl oleate differ from its reaction with methyl 9,10-dihydroxystearate?
A2: Osmium tetroxide reacts with unsaturated lipids like methyl oleate, forming diesters of osmic acid where two fatty acid molecules are linked through one osmium tetroxide molecule. [] This reaction is utilized for fixing biological material. [] Interestingly, when reacting with methyl 9,10-dihydroxystearate, which is already a saturated compound, the reaction requires an alkaline environment (0.25 N NaOH in methanol) for the formation of the osmate diester. []
Q3: Can methyl 9,10-dihydroxystearate be produced from methyl oleate? If so, what are the key reaction steps?
A3: Yes, methyl 9,10-dihydroxystearate can be synthesized from methyl oleate. One method involves a two-step process: epoxidation of methyl oleate followed by hydrolysis. [] Alternatively, a direct, high-yield (99%) synthesis can be achieved using hydrogen peroxide and a tungsten-based catalyst. [] Another approach involves Os-catalyzed oxidation of methyl oleate using an oxygen/aldehyde system, which yields methyl 9,10-dihydroxystearate as a by-product alongside monomethyl azelate and pelargonic acid. []
Q4: How stable is methyl 9,10-dihydroxystearate under simulated gastric conditions?
A4: Studies have shown that methyl 9,10-dihydroxystearate remains relatively stable under simulated gastric conditions, unlike other oxidized lipid models like methyl 9,10-epoxystearate and linoleate hydroperoxides, which undergo significant degradation. [] This stability suggests that ingested methyl 9,10-dihydroxystearate might pass through the stomach relatively unchanged.
Q5: What are some applications of methyl 9,10-dihydroxystearate derivatives?
A5: Cyclic acetals derived from methyl 9,10-dihydroxystearate show potential as new lubricants sourced from vegetable oils. [] This highlights the potential of using this compound as a building block for creating bio-based and potentially more sustainable alternatives to traditional lubricants.
Q6: How is methyl 9,10-dihydroxystearate oxidized under high pressure and temperature?
A6: Oxidation of methyl 9,10-dihydroxystearate with a 30% hydrogen peroxide solution under high pressure (110-145 kg/cm2) and temperature (138-155 °C) results in a high degree of oxidation (80% or more). [] This process generates a mixture of mono- and dibasic acids, with succinic and adipic acids obtained in good yield. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




